(4-Bromobenzyl)-dibutylamine

Description

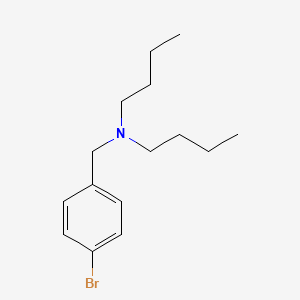

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrN/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCRXIBYDMIZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Bromobenzaldehyde with Dibutylamine

Although direct literature on this compound synthesis is limited, the reductive amination of 4-bromobenzaldehyde with dibutylamine is a plausible route. This method involves:

- Mixing 4-bromobenzaldehyde with dibutylamine in an appropriate solvent (e.g., ethanol).

- Performing reductive amination using hydrogen gas and a catalyst (e.g., Co-based catalysts) under controlled temperature and pressure.

- Typical conditions for similar benzylamines include 130 °C, 1 MPa hydrogen pressure, and reaction times around 12 hours in an autoclave reactor.

This method is supported by analogous reductive amination procedures for 4-bromobenzylamine synthesis reported in catalytic studies.

Nucleophilic Substitution Using 4-Bromobenzyl Halides

Another approach involves:

- Preparation of 4-bromobenzyl halide (e.g., bromide or chloride).

- Reaction with dibutylamine under reflux in an inert organic solvent (e.g., ethanol, toluene).

- The reaction typically proceeds with excess dibutylamine to neutralize the hydrogen halide byproduct.

- Post-reaction purification includes solvent removal and crystallization of the amine product.

This method aligns with procedures described for halogenated benzylamines where aminoalkylation is achieved by nucleophilic substitution on benzyl halides.

Selective Bromination of Aminobenzylamines

Selective bromination at the 4-position of the benzyl ring is critical to obtain this compound.

- Bromination is typically conducted in glacial acetic acid as solvent.

- Bromine is added slowly at room temperature with stirring.

- Sodium acetate or an organic base is added to neutralize generated hydrogen bromide.

- The reaction is monitored to avoid polybromination.

- The brominated product is isolated by filtration and recrystallization from ethanol.

This method is well-documented for synthesizing 4-bromo-substituted amino benzylamines and is adaptable for dibutylamine derivatives.

Preparation of N,N-Dibutylethylenediamine as a Related Intermediate

In some synthetic routes, N,N-dibutylethylenediamine is used as a building block or ligand.

- Prepared by reacting di-n-butylamine with 2-chloroethylamine hydrochloride in methanol with sodium methoxide as base.

- The reaction is performed in an autoclave at 100-200 °C, 0.5-1.0 MPa pressure for 2-9 hours.

- After reaction, pH is adjusted to 12-13, followed by separation and distillation.

- Yields around 75% are reported with high purity confirmed by mass spectrometry.

This method exemplifies high-yield, cost-effective preparation of dibutylamine derivatives relevant to benzylamine synthesis.

Summary Table of Preparation Parameters

Research Findings and Notes

- The reductive amination method offers high selectivity and yield for benzylamine derivatives but requires specialized equipment (autoclave) and catalyst handling.

- Bromination in acetic acid is a mild and selective method to introduce bromine at the para position without over-bromination, preserving the amine functionality.

- The nucleophilic substitution method is straightforward but may require careful control of reaction stoichiometry and purification to remove residual amines and byproducts.

- The preparation of dibutylamine-containing intermediates under pressure with sodium methoxide base is efficient and scalable, enabling industrial applications.

- Analytical confirmation of product structure is typically done by melting point, mass spectrometry, and chromatographic methods (GC/MS).

Chemical Reactions Analysis

Substitution Reactions at the Bromine Substituent

Reaction Example:

In analogous systems (e.g., bromobenzene derivatives), substitution reactions often require activating groups (e.g., nitro or methoxy) to stabilize the transition state . For (4-Bromobenzyl)-dibutylamine, direct substitution at the bromine site is less likely unless catalyzed by metals or under harsh conditions.

Oxidation of the Tertiary Amine

Mechanism: Tertiary amines are prone to oxidation, forming N-oxides or other nitrogen-centered radicals. Dibutylamine derivatives, as seen in , exhibit oxidative instability, particularly under electrochemical conditions .

Reaction Data:

-

Oxidation Potential: Dibutylamine derivatives (e.g., dibutylamide) exhibit oxidation potentials of ~0.94–1.11 V vs. GC in THF or DMF .

-

Products: Oxidation of tertiary amines typically yields quaternary ammonium salts or hydroxylamines, depending on the oxidizing agent .

Cross-Coupling Reactions

Reaction Example:

-

Catalyst: Pd(OAc)₂ with ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) .

-

Outcomes: Coupling with aryl halides could yield substituted benzylamine derivatives, but yields may be reduced due to steric effects .

Acid-Base Reactions

Mechanism: Tertiary amines like dibutylamine are strong bases (pKa ~10.5–11.5 for conjugate acids) . They can neutralize acids exothermically to form salts .

Reaction Example:

-

Reaction with CO₂: Dibutylamine reacts with carbon dioxide to form carbamic acid salts .

-

Reactivity with Isocyanates: The amine may react with isocyanates to form ureas, as seen in analogous systems .

Thermal Stability and Decomposition

Mechanism: Tertiary amines decompose thermally, releasing hydrocarbons or forming nitrogen oxides . The bromobenzyl group may stabilize the molecule due to resonance effects .

Thermal Data:

Toxicity and Hazardous Reactions

Mechanism: Tertiary amines are toxic and can form nitrosamines under acidic conditions with nitrites . For this compound, this would generate mutagenic N-nitrosodibutylamine derivatives .

Health Hazards:

Comparison of Reaction Conditions and Outcomes

| Reaction Type

Scientific Research Applications

Pharmaceutical Development

(4-Bromobenzyl)-dibutylamine is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for various bioactive compounds. The compound's ability to interact with biological targets makes it a candidate for developing new medications, particularly in treating inflammatory diseases and cancers.

Case Study : Research has shown that derivatives of dibutylamine exhibit anti-inflammatory properties by modulating the NOD1/2 signaling pathways, which are crucial in immune response regulation . This suggests that this compound could lead to the development of novel therapeutics targeting these pathways.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the functionalization of sp² systems. Its nitrogen-centered radicals can facilitate reactions that lead to the formation of complex amine derivatives, which are essential in drug discovery and development .

Data Table: Applications in Organic Synthesis

Material Science

In material science, this compound can be used as a curing agent or additive in polymer formulations. Its amine functionality enhances the cross-linking density of polymers, improving mechanical properties and thermal stability.

Case Study : In studies involving epoxy resins, the incorporation of dibutylamine derivatives has shown improved adhesion and resistance to environmental degradation, making them suitable for coatings and sealants .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Compounds derived from dibutylamine have been associated with potential health risks, including carcinogenicity when nitrosated . Therefore, any application involving this compound must adhere to strict safety guidelines and regulations.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)-dibutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic substitution reactions, while the dibutylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates (4-Bromobenzyl)-dibutylamine against structurally or functionally related compounds, focusing on synthesis, bioactivity, and toxicity.

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

- Structure : Shares the 4-bromobenzyl group but replaces the dibutylamine with a thioether-linked 1,3,4-oxadiazole and trifluoromethylpyrazole.

- Bioactivity : Exhibits >50% fungicidal inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, along with herbicidal "bleaching" effects. Molecular docking reveals interactions with the SDH enzyme (PDB:2FBW), where the carbonyl group plays a critical role in binding .

- Toxicity: Not explicitly reported, but the thioether group may reduce volatility compared to amines.

Dibutylamine

- Structure : Lacks the bromobenzyl group, consisting solely of two butyl chains attached to an amine.

- Bioactivity: Primarily used as a chemical intermediate. No pesticidal activity reported.

- Toxicity: Corrosive; causes severe skin/eye burns and respiratory irritation. No carcinogenic or reproductive toxicity data available .

4-Bromobenzylamine Hydrochloride

- Structure : Contains a 4-bromobenzyl group but substitutes dibutylamine with a primary amine hydrochloride salt.

- Bioactivity: Not detailed in the evidence, but primary benzylamines are often intermediates in pharmaceutical synthesis.

- Toxicity : Likely less volatile than dibutylamine due to the hydrochloride salt, reducing inhalation risks .

Penthiopyrad (Lead Compound)

- Structure : A pyrazole-carboxamide fungicide lacking the bromobenzyl group.

- Bioactivity : Shares similar SDH-binding interactions with compound 5g, highlighting the importance of halogenated moieties in target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Critical Analysis

- Bioactivity: The bromine atom in this compound may enhance target affinity, as seen in 5g’s SDH interactions .

- Toxicity : Dibutylamine’s corrosive nature suggests This compound requires careful handling. The bromobenzyl group might mitigate volatility, lowering inhalation risks compared to pure dibutylamine.

- Synthetic Feasibility : Analogous compounds (e.g., 5g) are synthesized via multi-step routes starting from trifluoroacetate derivatives , suggesting feasible pathways for This compound using bromobenzyl halides and dibutylamine.

Biological Activity

(4-Bromobenzyl)-dibutylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a bromobenzyl moiety attached to a dibutylamine group. Its molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Cholinesterase Inhibition

Research has shown that compounds similar to this compound may exhibit cholinesterase inhibitory activity, particularly against acetylcholinesterase (AChE). AChE plays a critical role in the hydrolysis of acetylcholine, and its inhibition can lead to increased cholinergic activity in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, studies indicate that modifications on the phenyl ring can enhance AChE inhibition, suggesting that this compound could potentially demonstrate similar effects .

Antimicrobial Activity

The antimicrobial properties of dibutylamine derivatives have been explored extensively. A study evaluating various derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with some derivatives showing promising results comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic | 16 | High |

Anticancer Activity

Dibutylamine derivatives have also been studied for their anticancer properties. One study reported that specific analogs showed potent inhibition of cancer cell proliferation by inducing apoptosis in Bcl-2 expressing cell lines. The mechanism involved competitive binding to the Bcl-2 protein, which is crucial for regulating apoptosis .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | HeLa |

| Positive Control (Gossypol) | 5 | HeLa |

Case Studies

- Cholinesterase Inhibition : A series of synthesized chalcone derivatives were evaluated for their AChE inhibitory potential. The results indicated that ortho-substituted analogs demonstrated higher activity than para or meta substitutions, highlighting the importance of molecular positioning in enhancing biological efficacy .

- Antimicrobial Efficacy : In a comparative study of various dibutylamine derivatives, it was found that modifications at the para position significantly affected antimicrobial potency. Compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .

Q & A

What are the standard synthetic routes for (4-Bromobenzyl)-dibutylamine, and how do reaction conditions influence yield?

This compound can be synthesized via nucleophilic substitution between 4-bromobenzyl chloride and dibutylamine under inert conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions typically proceed at 60–80°C to balance kinetic activation and byproduct minimization .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation rates .

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | DMF | 70 | None | 65–75 | |

| Alkylation with PTC | THF | 60 | TBAB | 80–85 |

Optimization Tip : Monitor reaction progress via TLC or GC-MS to identify ideal termination points .

How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

- NMR :

- IR : N–H stretches (3300–3500 cm⁻¹) and C-Br vibrations (600–650 cm⁻¹) should be present .

- Mass Spectrometry : Molecular ion peak at m/z 283–285 (accounting for bromine isotopes) .

Note : Cross-validate with elemental analysis to ensure purity (>95%) .

What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of dibutylamine vapors, which cause respiratory irritation .

- Incompatibilities : Avoid acids, oxidizers, and halogens due to corrosive or explosive reactions .

- PPE : Wear nitrile gloves, goggles, and lab coats. Store in airtight containers away from ignition sources .

How can reaction kinetics be optimized for scaling up this compound synthesis?

Advanced kinetic studies involve:

- Rate Determination : Use pseudo-first-order conditions with excess dibutylamine to isolate alkylation rates .

- Activation Energy : Calculate via Arrhenius plots by varying temperatures (40–80°C) .

- Continuous Flow Systems : Improve heat dissipation and reduce side reactions in large-scale syntheses .

Case Study : A 2023 study on dibutylamine-catalyzed reactions achieved 90% yield in flow reactors by optimizing residence time (30 min) and pressure (2 bar) .

How should conflicting spectral data for this compound derivatives be resolved?

- Contradiction Analysis : Compare NMR/IR data across multiple batches to distinguish artifacts (e.g., solvent residues) from structural anomalies .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding for crystalline derivatives .

- Computational Validation : Use DFT calculations to predict spectral profiles and match experimental data .

What methodologies are used to assess the biological activity of this compound derivatives?

- In Vitro Assays :

- Molecular Docking : Screen for binding affinity to proteins (e.g., GPCRs) using AutoDock Vina .

- Toxicity Profiling : Evaluate on Daphnia magna or HEK293 cells to establish safety thresholds .

How can mechanistic studies elucidate the role of this compound in catalytic processes?

- Isotopic Labeling : Use deuterated dibutylamine to track hydrogen transfer in reactions .

- Kinetic Isotope Effect (KIE) : Compare reaction rates with/without deuterium to identify rate-limiting steps .

- Spectroscopic Trapping : Employ EPR to detect radical intermediates in bromination reactions .

Example : A 2024 study on benzylamine derivatives used ¹⁸O labeling to confirm nucleophilic attack mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.